molecular formula C10H14N4O2S B1444426 (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide CAS No. 1217486-98-0

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B1444426
CAS No.: 1217486-98-0
M. Wt: 254.31 g/mol
InChI Key: GWSGNTULTISLPD-ZETCQYMHSA-N
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Description

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a thiazole moiety and two carboxamide groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Attachment of Carboxamide Groups: The carboxamide groups are usually introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    NVP-BYL719: A potent and selective phosphatidylinositol-3-kinase alpha (PI3Kα) inhibitor.

    2-aminothiazole derivatives: Known for their inhibitory activity against various kinases.

Uniqueness

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in research and development.

Properties

IUPAC Name

(2S)-1-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-17-9(12-6)13-10(16)14-4-2-3-7(14)8(11)15/h5,7H,2-4H2,1H3,(H2,11,15)(H,12,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSGNTULTISLPD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)N2CCCC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)N2CCC[C@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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